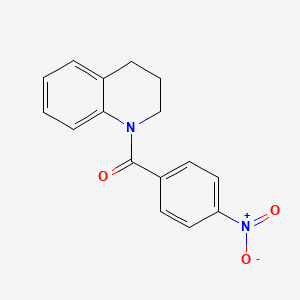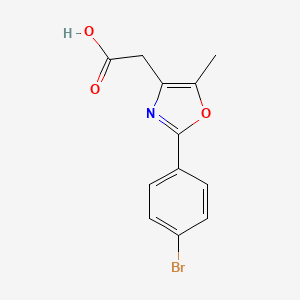
2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)acetic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further substituted with a methyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)acetic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Bromination: The introduction of the bromine atom into the phenyl ring is achieved through an electrophilic aromatic substitution reaction. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Acetic Acid Substitution: The acetic acid moiety is introduced through a carboxylation reaction, where a suitable precursor, such as a Grignard reagent, reacts with carbon dioxide to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its bromophenyl group is particularly useful in binding studies.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the oxazole ring.
5-Methyl-4-oxazolecarboxylic acid: Contains the oxazole ring but lacks the bromophenyl group.
2-(4-Bromophenyl)oxazole: Similar but lacks the acetic acid moiety.
Uniqueness
2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)acetic acid is unique due to the combination of the bromophenyl group, oxazole ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
328918-82-7 |
|---|---|
Fórmula molecular |
C12H10BrNO3 |
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
Clave InChI |
FCVXIPPJDZQRCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=C(C=C2)Br)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B8801148.png)
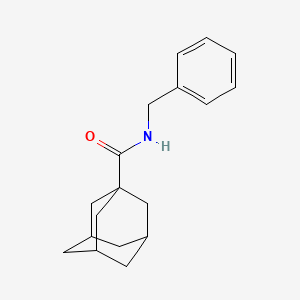
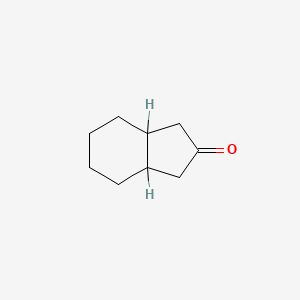
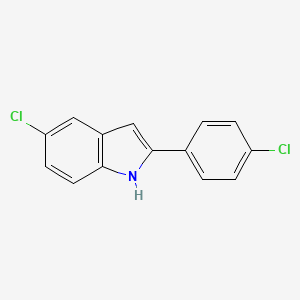
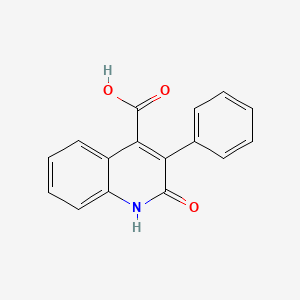
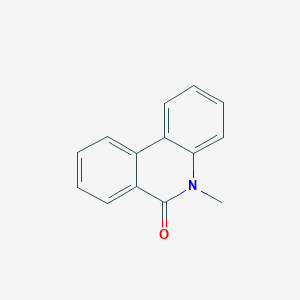
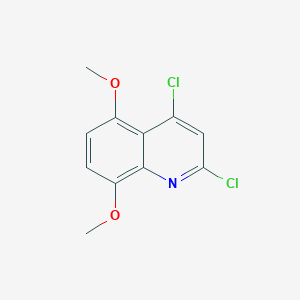
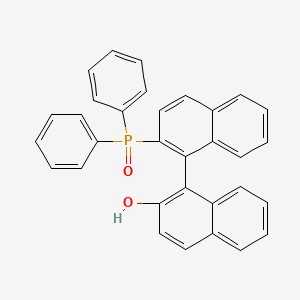
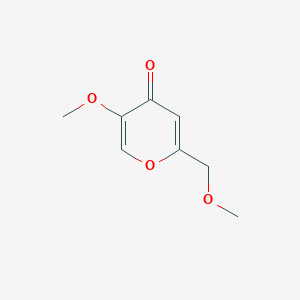
![2,4-Pentanedione,3-[(3-nitrophenyl)methylene]-](/img/structure/B8801212.png)
![N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8801218.png)
![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)
